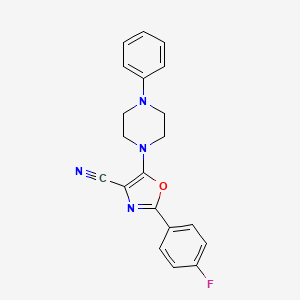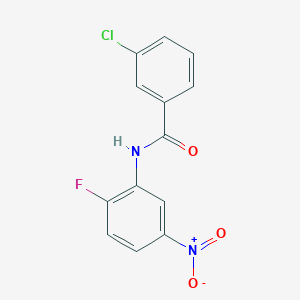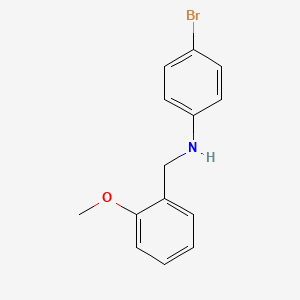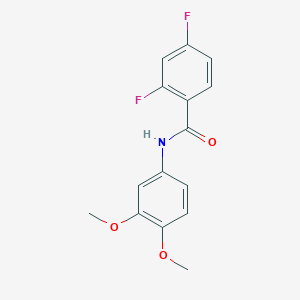![molecular formula C12H17N3O2S B5708567 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide, also known as EPMH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the hydrazinecarbothioamide family, which has been studied for their ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a variety of biochemical and physiological effects. For example, this compound has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. In addition, this compound may have anti-inflammatory activity, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is that it has been shown to be effective at inhibiting the growth of cancer cells in vitro. In addition, this compound has been shown to have antimicrobial activity against certain bacteria and fungi. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. One area of research could focus on further elucidating the mechanism of action of this compound. In addition, researchers could investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, researchers could investigate the potential use of this compound in the treatment of other diseases, such as infections or inflammation.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. While its mechanism of action is not fully understood, studies have shown that this compound has the ability to inhibit the growth of cancer cells and has antimicrobial activity against certain bacteria and fungi. Future research on this compound could focus on further elucidating its mechanism of action and investigating its potential use in combination with other cancer treatments or in the treatment of other diseases.
合成法
The synthesis of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide involves the reaction of 4-ethylphenol with thionyl chloride to form 4-ethylphenyl chloride. This compound is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)acetylhydrazine. Finally, this compound is reacted with carbon disulfide to form this compound.
科学的研究の応用
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been studied for its potential applications in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have antimicrobial activity against certain bacteria and fungi.
特性
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-9-4-6-10(7-5-9)17-8-11(16)14-15-12(18)13-2/h4-7H,3,8H2,1-2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBOCKGHXYXXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)


